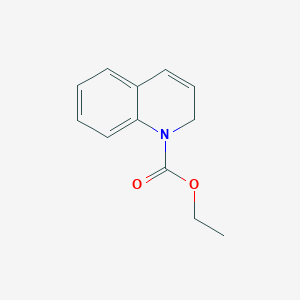
1(2H)-Quinolinecarboxylic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinolinecarboxylic acid, ethyl ester, also known as ethyl quinoline-2-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that is widely used as a building block in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester is not fully understood. However, studies have shown that it targets various enzymes and receptors in the body, leading to the inhibition of their activity. This results in the disruption of various cellular processes, leading to the observed biological effects.
Biochemische Und Physiologische Effekte
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been shown to exhibit various biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester in lab experiments is its versatility. The compound can be easily modified to yield various derivatives, making it a valuable tool in drug discovery and development. However, one of the limitations of using the compound is its toxicity. High doses of the compound have been shown to be toxic to cells, making it important to use the compound in appropriate concentrations.
Zukünftige Richtungen
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has shown great potential in various fields, including drug discovery and development. Future research should focus on further elucidating the mechanism of action of the compound and its potential applications in various diseases. Additionally, the compound should be further optimized to reduce its toxicity and increase its efficacy.
Synthesemethoden
The synthesis of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester involves the reaction of 2-aminobenzoic acid with 1(2H)-Quinolinecarboxylic acid, ethyl ester chloroformate in the presence of a base. The resulting intermediate is then cyclized to form the final product. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. The compound has been used as a building block in the synthesis of various compounds, including quinoline-based drugs.
Eigenschaften
CAS-Nummer |
16322-14-8 |
|---|---|
Produktname |
1(2H)-Quinolinecarboxylic acid, ethyl ester |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
ethyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
GZVVNAWGGPWOOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCOC(=O)N1CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
16322-14-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)



![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
